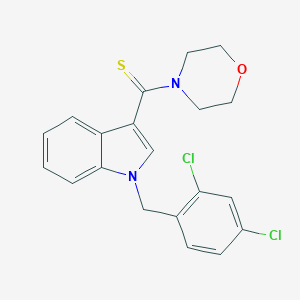![molecular formula C16H20N2O B479867 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine CAS No. 340318-88-9](/img/structure/B479867.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine
Vue d'ensemble
Description
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine (4-DMPM) is a pyrrolopyridine derivative that is becoming increasingly studied due to its potential applications in organic synthesis and medicinal chemistry. 4-DMPM is a heterocyclic compound that can be synthesized from readily available starting materials and is used in a wide range of applications, such as medicinal chemistry and organic synthesis. It is a versatile compound that can be used in a variety of ways, and its structure makes it a very useful tool for researchers.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine, focusing on six unique applications:
Antiproliferative Activity
Compounds containing the pyrrole group, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine , are known to exhibit antiproliferative activity. This activity is significant in the development of treatments for diseases characterized by uncontrolled cell growth, such as cancer .
Antibacterial Agents
A series of compounds including 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides have been synthesized and evaluated for their antibacterial activity. These compounds have also been tested for their ability to inhibit enzymes like enoyl ACP reductase and DHFR, which are crucial for bacterial growth and survival .
Monoclonal Antibody Production
In a study screening over 23,000 chemicals, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production. It suppressed cell growth and increased cell-specific glucose uptake rate and intracellular adenosine triphosphate levels .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets at the molecular level. Compounds with the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have been included in such studies to evaluate their potential as therapeutic agents .
Cell Culture Optimization
The compound has been used in cell culture optimization to improve the production of biologics. For instance, it was used to inoculate rCHO cells at a specific concentration to optimize the basal medium for better cell growth .
Synthesis of Heterocycles
The compound has been involved in the synthesis of new heterocycles which are characterized and evaluated for various biological activities. This is an important aspect of drug discovery and development .
Propriétés
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-3-4-14(2)18(13)16-7-5-15(6-8-16)17-9-11-19-12-10-17/h3-8H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFKQOVGMQLDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B479804.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)

![2-(4-ethoxyphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B479943.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479955.png)
![N-benzyl-2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B479958.png)
![Methyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B480007.png)
![N'-(4-bromo-3-methylphenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]oxamide](/img/structure/B480052.png)
![N~1~-[2-(4-{3-nitrobenzoyl}-1-piperazinyl)ethyl]-N~2~-isopropylethanediamide](/img/structure/B480054.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480055.png)
![N-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B480122.png)
![N-(4-chlorophenyl)-N'-(2-{4-[(2,6-difluorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480124.png)
![2,3-bis(4-chlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B480141.png)